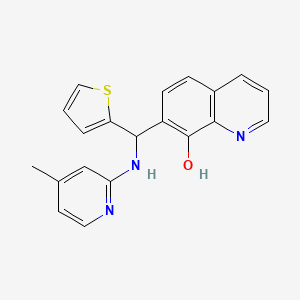

![molecular formula C15H17NO4 B2794576 N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide CAS No. 1421476-23-4](/img/structure/B2794576.png)

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a benzamide group, which is a carboxamide derived from benzoic acid .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Furan derivatives are known to participate in a variety of reactions. For example, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

Studies on furan derivatives have shown promising anticancer and antiangiogenic activities. Romagnoli et al. (2015) investigated a series of 3-arylaminobenzofuran derivatives for their antiproliferative activity against cancer cells. They discovered compounds that inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent in vitro and in vivo vascular disrupting properties, suggesting potential therapeutic applications in cancer treatment (Romagnoli et al., 2015).

Synthesis and Biological Activity of Heterocyclic Compounds

Kaplancıklı et al. (2013) focused on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, evaluating their antifungal effects against various fungi species. Their findings highlighted the potential of these compounds as antifungal agents, offering a pathway for developing new treatments for fungal infections (Kaplancıklı et al., 2013).

Chemodivergent Annulations and Synthesis Techniques

Xu et al. (2018) achieved chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides through Rh(iii)-catalyzed C-H activation. This method demonstrates the versatility and efficiency of utilizing N-methoxybenzamides in synthesizing complex molecules, highlighting their importance in medicinal chemistry and drug discovery processes (Xu et al., 2018).

Exploration of Molecular Interactions and Structural Analysis

Karabulut et al. (2014) detailed the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through experimental and computational studies, emphasizing the impact of intermolecular interactions on molecular geometry. Such research is crucial for understanding the structural basis of drug action and optimizing pharmacological properties (Karabulut et al., 2014).

Pharmaceutical Properties and Drug Design

Haydon et al. (2010) explored the structure−activity relationships of alkyl derivatives of 3-methoxybenzamide to identify potent antistaphylococcal compounds with improved pharmaceutical properties. This research contributes to the ongoing efforts to combat antibiotic-resistant bacteria by providing insights into the design of new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

Orientations Futures

The future research directions involving this compound could be vast, given the wide range of applications of furan derivatives. They are used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Further studies could explore its potential uses in these or other areas.

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-12-5-2-4-11(10-12)15(18)16-8-7-13(17)14-6-3-9-20-14/h2-6,9-10,13,17H,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKJTVANAMWMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2794495.png)

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2794500.png)

![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)

![[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2794509.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)